molecular formula C8H11ClN2O B2359680 2-Chloro-N-(1-cyanocyclobutyl)propanamide CAS No. 926212-68-2

2-Chloro-N-(1-cyanocyclobutyl)propanamide

Cat. No.: B2359680
CAS No.: 926212-68-2
M. Wt: 186.64
InChI Key: IZPUZLWTNAIMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-cyanocyclobutyl)propanamide is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a cyanocyclobutyl group, and a propanamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-Chloro-N-(1-cyanocyclobutyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-cyanocyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-cyanocyclobutyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanocyclobutyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(1-cyanocyclobutyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(1-cyanocyclobutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUZLWTNAIMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.